molecular formula C15H12N2O2S2 B2574930 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline CAS No. 895935-43-0

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline

Cat. No. B2574930
CAS RN: 895935-43-0
M. Wt: 316.39
InChI Key: QDJAXTIEEMHTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Isothiocyanatophenyl)sulfonyl]indoline” is a biochemical used for proteomics research . It has a molecular weight of 316.4 and a molecular formula of C15H12N2O2S2 .


Molecular Structure Analysis

The molecular structure of “1-[(4-Isothiocyanatophenyl)sulfonyl]indoline” can be represented by the SMILES string: C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S .


Physical And Chemical Properties Analysis

The boiling point of “1-[(4-Isothiocyanatophenyl)sulfonyl]indoline” is predicted to be 498.5±55.0 °C .

Scientific Research Applications

Proteomics Research

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline is commonly used as a biochemical reagent in proteomics studies. Researchers employ it to label proteins for mass spectrometry-based analyses, such as tandem mass spectrometry (MS/MS) or liquid chromatography-mass spectrometry (LC-MS). Its reactive isothiocyanate group allows specific labeling of amino acid residues, aiding in protein identification and quantification .

Anti-Tumor Activity

Although not directly related to 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline, its parent class—isothiocyanates (ITCs)—has been investigated for potential anti-tumor effects. ITCs are naturally occurring compounds found in cruciferous vegetables like broccoli, watercress, cabbage, and cauliflower. While more research is needed, these compounds exhibit promising anti-cancer properties .

Safety and Hazards

“1-[(4-Isothiocyanatophenyl)sulfonyl]indoline” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJAXTIEEMHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline

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